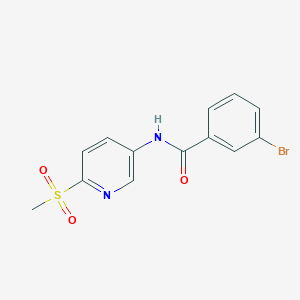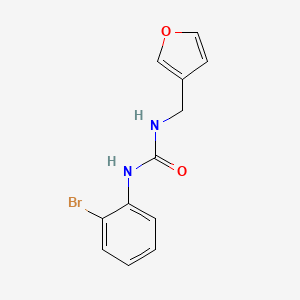
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea, also known as BU-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BU-1 is a urea-based compound that has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and depression. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has been found to enhance the activity of the GABA-A receptor, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has been found to have various biochemical and physiological effects. It has been reported to decrease anxiety and depression-like behaviors in animal models, indicating its potential as an anxiolytic and antidepressant agent. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea is its high purity and yield, which makes it suitable for lab experiments. However, one of the limitations of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea. One of the areas of interest is its potential as a treatment for anxiety and depression. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea also has potential as a treatment for inflammatory diseases, and more research is needed to explore this application. Additionally, further research is needed to optimize the synthesis method of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea and to improve its solubility in water.
Méthodes De Synthèse
The synthesis method of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 1-(2-bromophenyl)-3-(furan-3-ylmethyl)thiourea with potassium carbonate in dimethylformamide. The resulting compound is then treated with hydrochloric acid to obtain 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea. This method has been reported to yield 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea with a high purity and yield.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has shown potential in various scientific research applications. One of its main applications is in the field of neuroscience, where it has been found to have anxiolytic and antidepressant effects. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-10-3-1-2-4-11(10)15-12(16)14-7-9-5-6-17-8-9/h1-6,8H,7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNLTORECPIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
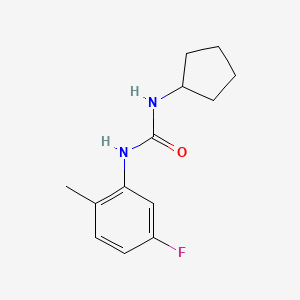

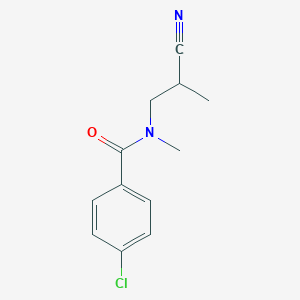
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
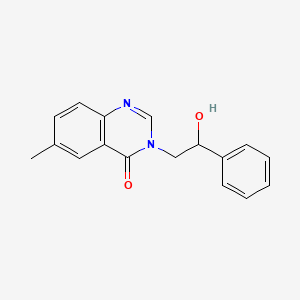
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
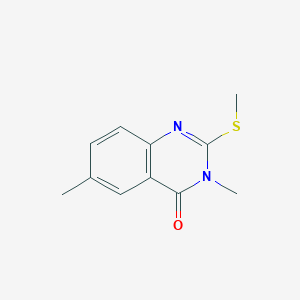

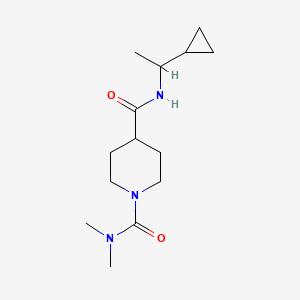
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)
